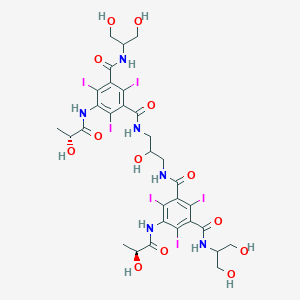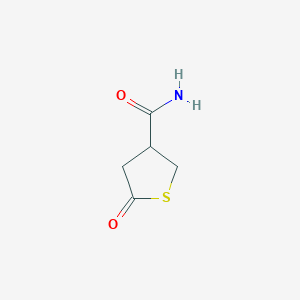![molecular formula C7H9F3N2O B137770 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone CAS No. 134253-08-0](/img/structure/B137770.png)
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone, also known as DABCO-TFE, is a synthetic compound that has gained significant attention in the field of organic chemistry due to its unique properties. This compound is widely used in various chemical reactions as a catalyst, and its effectiveness has been demonstrated in several scientific studies.
Wirkmechanismus
The mechanism of action of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst involves the activation of the carbonyl group in the substrate through hydrogen bonding. This activation leads to the formation of an intermediate, which undergoes subsequent reactions to form the desired product. The trifluoromethyl group in 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone also plays a crucial role in the mechanism of action by stabilizing the intermediate and enhancing the reactivity of the carbonyl group.
Biochemische Und Physiologische Effekte
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has no known biochemical or physiological effects as it is primarily used as a catalyst in chemical reactions. However, it is important to note that this compound should be handled with caution as it can be toxic if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst include its high efficiency, selectivity, and stability under various reaction conditions. It is also relatively easy to handle and store, making it a popular choice for many researchers. However, the limitations of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone include its high cost and limited availability, which may restrict its use in some laboratories.
Zukünftige Richtungen
There are several future directions for the research and development of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone. One potential area of focus is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Another area of interest is the application of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone in the synthesis of new organic compounds with unique properties. Additionally, further research is needed to explore the potential of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst in more complex chemical reactions.
Synthesemethoden
The synthesis of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone involves the reaction between 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 2,2,2-trifluoroacetyl chloride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile. The resulting product is then purified using standard techniques, such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone has been widely used as a catalyst in various chemical reactions, including the synthesis of organic compounds, such as lactones, lactams, and cyclic carbonates. It has also been used in the synthesis of polymers, such as polyesters and polyurethanes. The effectiveness of 1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone as a catalyst has been demonstrated in several scientific studies, and it has been shown to be highly efficient and selective in many reactions.
Eigenschaften
CAS-Nummer |
134253-08-0 |
|---|---|
Produktname |
1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
Molekularformel |
C7H9F3N2O |
Molekulargewicht |
194.15 g/mol |
IUPAC-Name |
1-(3,6-diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3N2O/c8-7(9,10)6(13)12-3-4-1-11-2-5(4)12/h4-5,11H,1-3H2 |
InChI-Schlüssel |
RRGSGVIDCYVSED-UHFFFAOYSA-N |
SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
Kanonische SMILES |
C1C2CN(C2CN1)C(=O)C(F)(F)F |
Synonyme |
3,6-Diazabicyclo[3.2.0]heptane, 6-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



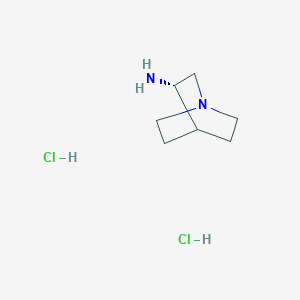
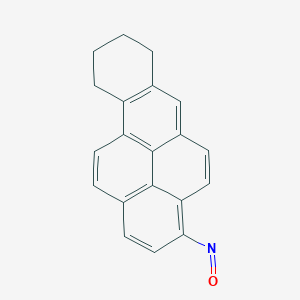
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
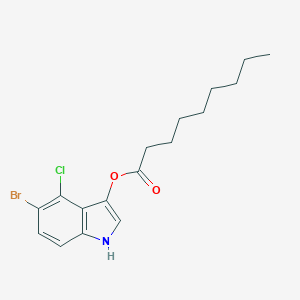
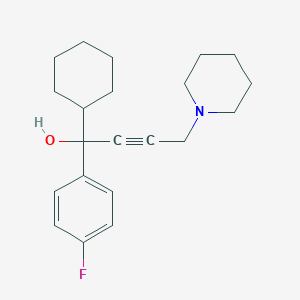
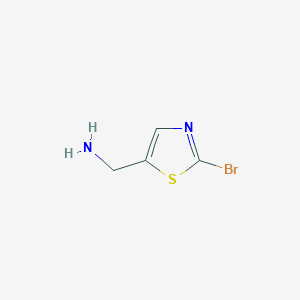
![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)



![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)
